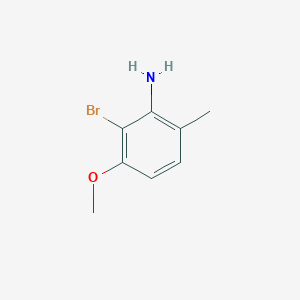
4,5-Diphenylfuran-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenylfuran-2,3-dicarboxylic acid is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with phenyl groups at the 4 and 5 positions, and carboxylic acid groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylfuran-2,3-dicarboxylic acid typically involves the reaction of sulfur ylides with alkynes. One method includes the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . This method provides a straightforward approach to obtaining polysubstituted furans with carboxylate groups.
Industrial Production Methods: The process may include steps such as esterification, crystallization, and solid-liquid separation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diphenylfuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Diphenylfuran-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 4,5-Diphenylfuran-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,5-Furandicarboxylic Acid: A related compound with carboxylic acid groups at the 2 and 5 positions, used in the production of bio-based polymers.
Furan-2,4-dicarboxylic Acid: Another similar compound with carboxylic acid groups at the 2 and 4 positions, also used in polymer synthesis.
Uniqueness: 4,5-Diphenylfuran-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C18H12O5 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
4,5-diphenylfuran-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)14-13(11-7-3-1-4-8-11)15(23-16(14)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
QINOJGVGYUNQIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


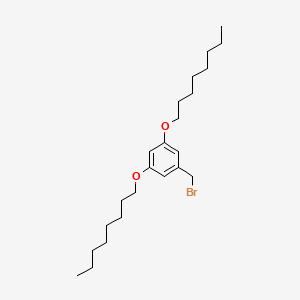


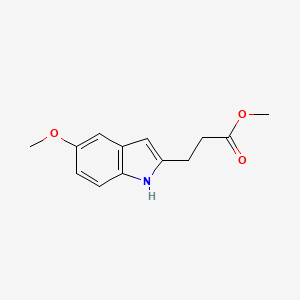
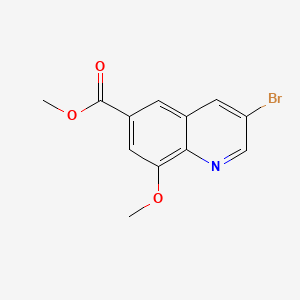
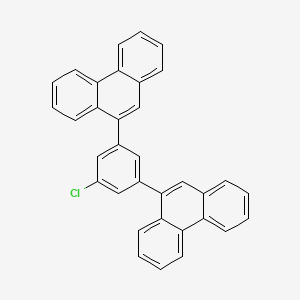

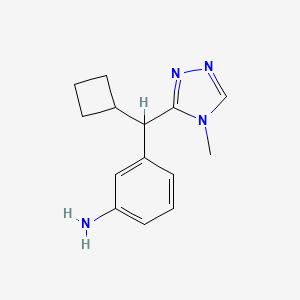
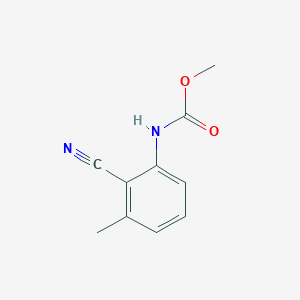
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)

